

(R)-(-)-N-Benzyl-2-phenylglycinol: A Versatile Chiral Ligand in Asymmetric Catalysis

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Compound of Interest

Compound Name: (R)-(-)-N-Benzyl-2-phenylglycinol

Cat. No.: B082062

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Abstract

(R)-(-)-N-Benzyl-2-phenylglycinol is a C₁-symmetric β-amino alcohol that has emerged as a highly effective and versatile chiral ligand in the field of asymmetric catalysis. Derived from (R)-phenylglycinol, its structure incorporates a benzyl group on the nitrogen atom, which enhances its steric profile and solubility in common organic solvents.^[1] The core value of this ligand lies in the spatial arrangement of its hydroxyl and secondary amine functionalities, which can coordinate to a metal center to create a well-defined, chiral environment. This rigid coordination facilitates high stereochemical control in a variety of transformations, most notably in the enantioselective addition of organometallic reagents to carbonyl compounds and the asymmetric reduction of prochiral ketones. This guide provides an in-depth analysis of the ligand's properties, key applications, detailed experimental protocols, and the mechanistic rationale behind its efficacy.

Ligand Profile and Properties

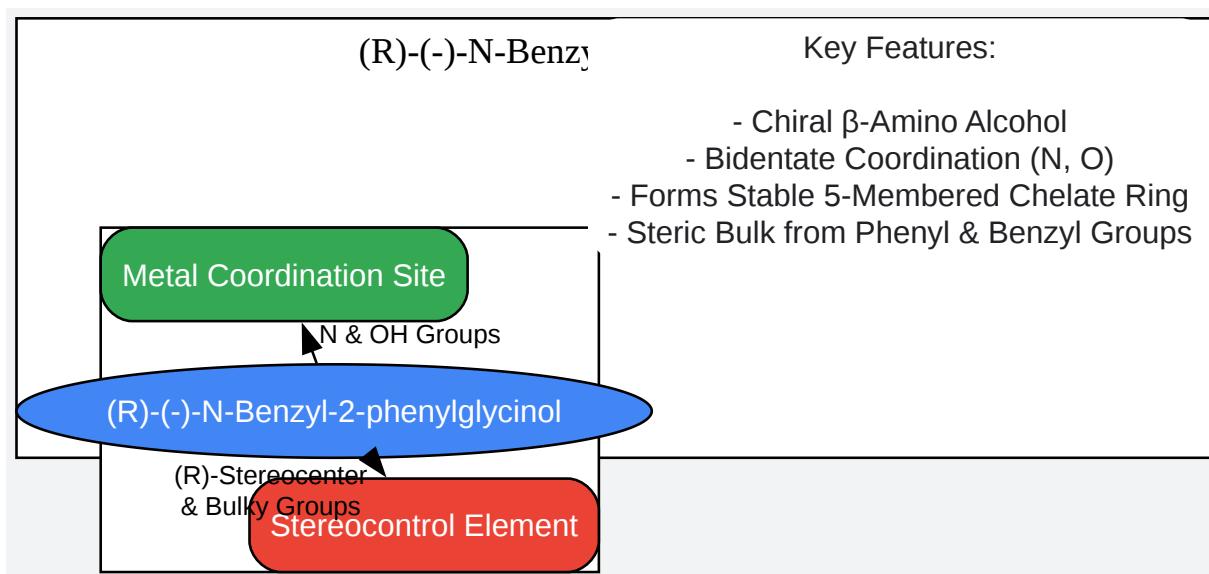
(R)-(-)-N-Benzyl-2-phenylglycinol is a white to off-white crystalline solid at room temperature. Its bifunctional nature as a β-amino alcohol is central to its catalytic activity.

Key Physicochemical Properties:

Property	Value	Source
CAS Number	14231-57-3	[2] [3]
Molecular Formula	C ₁₅ H ₁₇ NO	[1] [3]
Molecular Weight	227.30 g/mol	[1] [2]
Appearance	White to off-white powder/crystals	[1]
Optical Activity	$[\alpha]^{21}_D -80^\circ$ (c = 0.85 in ethanol)	[2]

| Solubility | Soluble in many organic solvents, limited solubility in water |[\[1\]](#) |

The presence of both a Lewis basic nitrogen atom and a hydroxyl group allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with metal centers like zinc, boron, and titanium. This chelation restricts the conformational flexibility of the catalytic complex, which is a cornerstone of effective asymmetric induction.



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Caption: Key structural features of the ligand contributing to its catalytic utility.

Core Application: Enantioselective Alkylation of Aldehydes

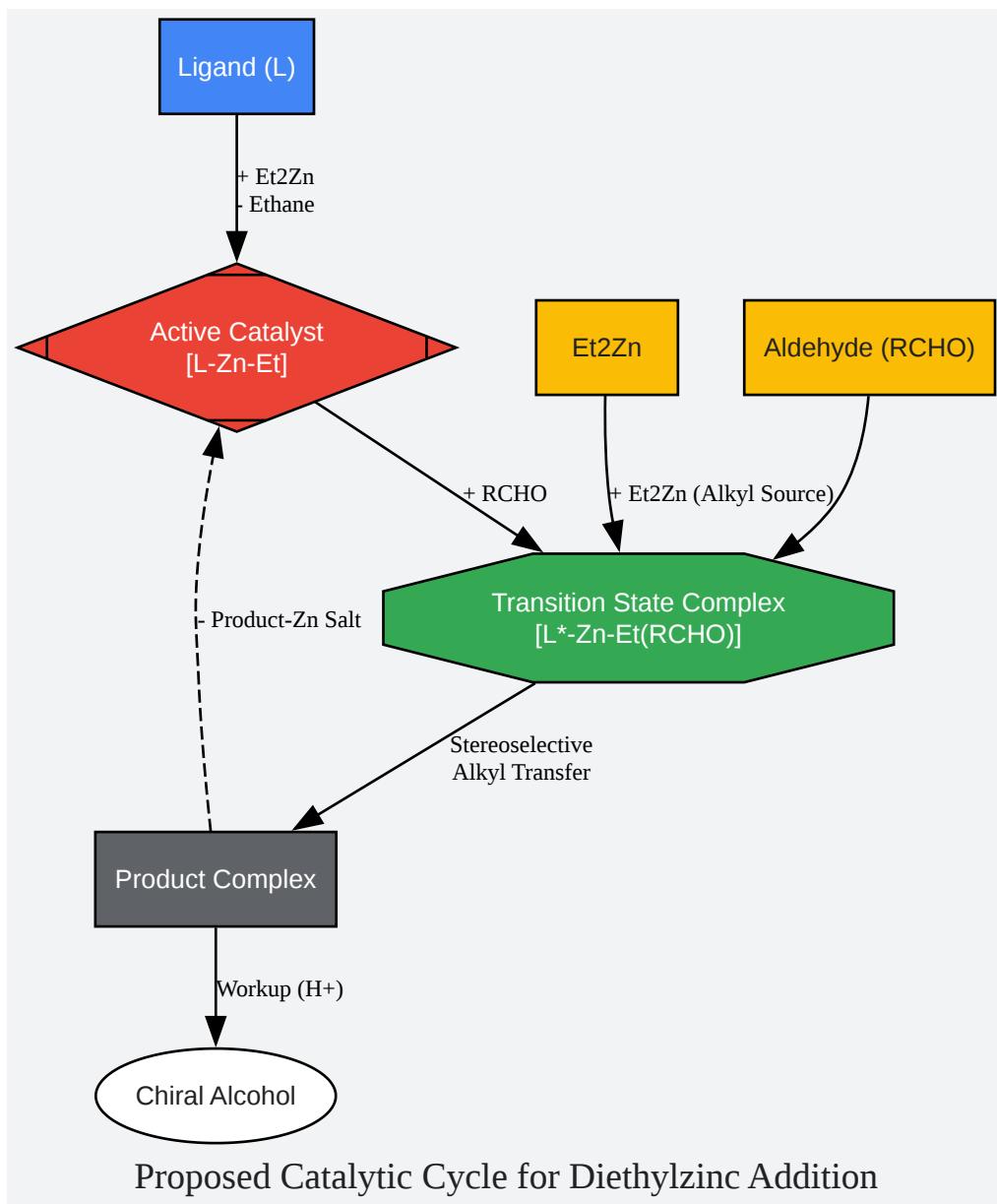
One of the most successful applications of **(R)-(-)-N-Benzyl-2-phenylglycinol** is in catalyzing the asymmetric addition of dialkylzinc reagents to aldehydes, a powerful C-C bond-forming reaction to produce valuable chiral secondary alcohols.^[4]

Mechanistic Rationale and Causality

The high enantioselectivity observed in this reaction is not accidental; it is a direct consequence of a well-ordered transition state.

- **Catalyst Formation:** The ligand reacts *in situ* with the dialkylzinc reagent (e.g., diethylzinc). The acidic proton of the ligand's hydroxyl group is removed by one of the alkyl groups of the dialkylzinc, forming an alkane (e.g., ethane) and generating a chiral zinc-alkoxide complex. The nitrogen atom coordinates to the zinc center, completing the stable five-membered chelate ring.
- **Transition State Assembly:** This monomeric chiral zinc complex is highly Lewis acidic. It coordinates to the carbonyl oxygen of the aldehyde substrate. The bulky phenyl and benzyl groups on the ligand effectively shield one of the two prochiral faces of the aldehyde.
- **Stereoselective Alkyl Transfer:** A second molecule of diethylzinc acts as the alkylating agent, transferring an ethyl group to the unshielded face of the aldehyde carbonyl carbon via a six-membered chair-like transition state. This directed attack ensures the formation of one enantiomer of the product alcohol preferentially.
- **Catalyst Regeneration:** After the alkyl transfer, the resulting zinc alkoxide of the product is displaced, regenerating the active catalyst which can then enter another catalytic cycle.

The choice of an inert, non-coordinating solvent like toluene or hexane is critical. Coordinating solvents like THF could compete with the aldehyde for binding to the zinc center, disrupting the organized transition state and leading to lower enantioselectivity.



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Caption: Catalytic cycle for the ligand-mediated addition of diethylzinc to an aldehyde.

Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol describes a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde.

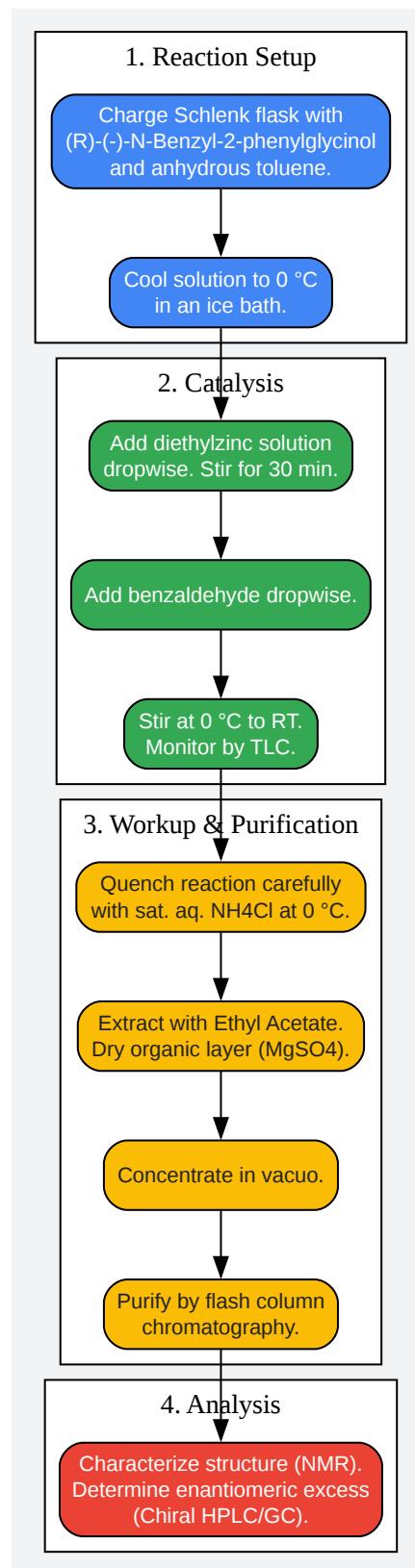
Safety Precaution: Diethylzinc is pyrophoric and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line

or glovebox techniques. All glassware must be oven- or flame-dried, and solvents must be anhydrous.

Materials and Reagents:

- **(R)-(-)-N-Benzyl-2-phenylglycinol** (CAS: 14231-57-3)
- Diethylzinc (1.0 M solution in hexanes)
- Benzaldehyde (freshly distilled)
- Anhydrous Toluene
- Saturated aqueous Ammonium Chloride (NH₄Cl)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Standard solvents for chromatography (Hexanes, Ethyl Acetate)

Experimental Workflow:



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Caption: Standard experimental workflow for the asymmetric ethylation reaction.

Step-by-Step Procedure:

- To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add **(R)-(-)-N-Benzyl-2-phenylglycinol** (22.7 mg, 0.1 mmol, 10 mol%).
- Add 10 mL of anhydrous toluene via syringe and stir until the ligand dissolves completely.
- Cool the flask to 0 °C using an ice-water bath.
- Slowly add 1.2 mL of diethylzinc solution (1.0 M in hexanes, 1.2 mmol) dropwise over 5 minutes. A white precipitate may form, and gas evolution (ethane) will be observed.
- Allow the resulting mixture to stir at 0 °C for 30 minutes to ensure complete formation of the catalyst.
- Add freshly distilled benzaldehyde (102 µL, 1.0 mmol) dropwise.
- Continue stirring the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Once the benzaldehyde is consumed, carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution while maintaining the temperature at 0 °C.
- Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexanes:Ethyl Acetate) to yield (R)-1-phenylpropan-1-ol.
- Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Expected Results

Using **(R)-(-)-N-Benzyl-2-phenylglycinol** as the ligand, high yields and excellent enantioselectivities are expected for a range of aromatic and aliphatic aldehydes.

Representative Data for Diethylzinc Addition:

Aldehyde Substrate	Product	Yield (%)	ee (%)
Benzaldehyde	(R)-1-Phenylpropan-1-ol	>95	>98
4-Chlorobenzaldehyde	(R)-1-(4-Chlorophenyl)propan-1-ol	>95	>97
4-Methoxybenzaldehyde	(R)-1-(4-Methoxyphenyl)propan-1-ol	>90	>96
2-Naphthaldehyde	(R)-1-(Naphthalen-2-yl)propan-1-ol	>95	>98

| Cinnamaldehyde | (R)-1-Phenylpenta-1,4-dien-3-ol | >90 | >95 |

Note: Yields and ee values are representative and may vary based on specific reaction conditions and substrate purity.

Further Applications: Asymmetric Borane Reduction of Ketones

The ligand is also highly effective in the oxazaborolidine-catalyzed asymmetric reduction of prochiral ketones using borane (Corey-Bakshi-Shibata reduction).[\[5\]](#)[\[6\]](#)

Mechanistic Overview

The ligand reacts with a borane source (e.g., $\text{BH}_3\cdot\text{THF}$ or $\text{BH}_3\cdot\text{SMe}_2$) to form a chiral oxazaborolidine catalyst *in situ*. This catalyst coordinates to the ketone through the more sterically accessible lone pair on the carbonyl oxygen. The borane reductant is then delivered

to the carbonyl carbon from the face shielded by the catalyst's bulky substituents, leading to a highly enantioselective reduction.[6] This method provides a reliable route to chiral secondary alcohols from a different class of starting materials.[5]

Conclusion

(R)-(-)-N-Benzyl-2-phenylglycinol has proven to be a robust and reliable chiral ligand for high-value asymmetric transformations. Its straightforward application, commercial availability, and the high degree of stereocontrol it imparts make it an excellent tool for researchers in academic and industrial settings. The protocols detailed herein for the alkylation of aldehydes provide a validated starting point for the synthesis of a wide array of enantioenriched secondary alcohols, which are crucial building blocks in drug development and fine chemical synthesis.

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